6-methoxy-1-methyl-1H-indazole chemical properties
6-methoxy-1-methyl-1H-indazole chemical properties
An In-Depth Technical Guide to 6-methoxy-1-methyl-1H-indazole: Properties, Synthesis, and Applications
Introduction
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives are key components in numerous therapeutics, demonstrating activities as anti-cancer agents, anti-inflammatory drugs, and serotonin 5-HT₃ receptor antagonists.[1][2][3]
This guide focuses on a specific derivative, 6-methoxy-1-methyl-1H-indazole . The introduction of a methoxy group at the 6-position and a methyl group at the N1 position significantly alters the parent molecule's physicochemical properties, solubility, and metabolic stability, making it a valuable building block for drug discovery. The N-methylation resolves the tautomeric ambiguity of the parent indazole, locking the scaffold into the more thermodynamically stable 1H-form and providing a fixed vector for molecular elaboration.[2][4] This document serves as a technical resource for researchers, providing in-depth information on its chemical properties, a validated synthetic protocol, reactivity profile, and applications.
Core Chemical and Physical Properties
6-methoxy-1-methyl-1H-indazole is a solid at room temperature. Its core structure features the aromatic indazole ring system with a methoxy group (-OCH₃) on the benzene ring and a methyl group (-CH₃) on the pyrazole nitrogen at position 1. The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic system, while the N-methyl group enhances lipophilicity.
| Property | Value | Source |
| IUPAC Name | 6-methoxy-1-methyl-1H-indazole | [5] |
| CAS Number | 1236127-55-1 | [5] |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Monoisotopic Mass | 162.0793 Da | [5] |
| Appearance | Solid (predicted) | [6] |
| Topological Polar Surface Area | 27 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Complexity | 163 | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of 6-methoxy-1-methyl-1H-indazole. While a specific experimental spectrum for this exact molecule is not publicly available, a detailed prediction can be made based on established principles and data from closely related analogs.[7][8][9]
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton.
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N-CH₃: A sharp singlet around 3.9-4.1 ppm, characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic ring.
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O-CH₃: A sharp singlet around 3.8-3.9 ppm.
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Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (approx. 6.8-7.8 ppm). The H7 proton will likely be a doublet, coupled to H5. The H5 proton will appear as a doublet of doublets, coupled to H7 and H4. The H4 proton, being ortho to the electron-donating methoxy group, will likely be the most upfield of the benzene protons, appearing as a doublet.
-
Indazole C3-H: A singlet around 8.0 ppm, characteristic of the proton at the 3-position of the indazole ring.
-
-
¹³C NMR (Carbon NMR):
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N-CH₃ and O-CH₃: Signals for the methyl carbons are expected in the upfield region, typically around 35-40 ppm for N-CH₃ and 55-60 ppm for O-CH₃.
-
Aromatic and Heteroaromatic Carbons: The remaining carbons of the bicyclic system will appear in the downfield region (approx. 90-160 ppm). The carbon bearing the methoxy group (C6) will be significantly shielded and appear further upfield compared to other aromatic carbons, while C3a and C7a at the ring junction will also have characteristic shifts.
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-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching within the aromatic rings (~1450-1620 cm⁻¹), and a strong C-O stretching band from the methoxy group (~1250 cm⁻¹).[7]
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 162 or 163, respectively, confirming the molecular weight.
Synthesis and Mechanistic Insights
The most direct and common synthesis of 6-methoxy-1-methyl-1H-indazole is the N-alkylation of the commercially available precursor, 6-methoxy-1H-indazole. A critical challenge in the alkylation of N-unsubstituted indazoles is controlling the regioselectivity, as the reaction can yield both N1 and N2-alkylated products.[10][11] The 1H-tautomer is generally more stable, but reaction conditions can influence the outcome.[4] To favor the thermodynamically preferred N1 product, a standard protocol involves using a suitable base and alkylating agent in a polar aprotic solvent.
Experimental Protocol: N1-Methylation of 6-methoxy-1H-indazole
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Objective: To synthesize 6-methoxy-1-methyl-1H-indazole with high regioselectivity for the N1 isomer.
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Reagents:
-
6-methoxy-1H-indazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Methyl iodide (CH₃I, 1.2 eq) or Dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methoxy-1H-indazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
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Cool the solution to 0 °C using an ice bath.
-
Causality: Add sodium hydride (1.2 eq) portion-wise. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, forming the indazolide anion. This ensures the reaction proceeds efficiently. The low temperature helps control the exothermic reaction.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the anion is typically accompanied by hydrogen gas evolution.
-
Add methyl iodide (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Validation: Purify the crude product by silica gel column chromatography. The regiochemistry of the final product must be confirmed by ¹H NMR, with the N1-methyl signal typically appearing slightly downfield compared to the N2-methyl signal in analogous compounds.[2]
-
Caption: Synthetic workflow for N-methylation of 6-methoxy-1H-indazole.
Chemical Reactivity and Derivatization
The reactivity of 6-methoxy-1-methyl-1H-indazole is governed by the interplay of its constituent parts: the electron-rich pyrazole ring and the activated benzene ring.
-
Electrophilic Aromatic Substitution (EAS): The benzene portion of the indazole is activated towards EAS by the electron-donating methoxy group. The directing effects of the methoxy group (ortho-, para-directing) and the fused pyrazole ring will determine the position of substitution. Electrophiles are likely to attack positions 4, 5, and 7. Position 7 is sterically hindered by the N1-methyl group, and position 5 is para to the strongly activating methoxy group, making it a highly probable site for substitution. Position 4 is also activated (ortho to the methoxy group).
-
Reactivity at C3: The C3 position of the indazole ring can be susceptible to lithiation followed by quenching with an electrophile, allowing for functionalization at this site.
-
N-Oxidation: The nitrogen atoms, particularly the more basic N2, could potentially undergo oxidation, although this is less common.
Caption: Potential sites for electrophilic attack and functionalization.
Applications in Research and Drug Development
The indazole core is a cornerstone in modern drug design, and 6-methoxy-1-methyl-1H-indazole serves as a crucial intermediate and building block.
-
Kinase Inhibitors: The indazole scaffold is adept at forming key hydrogen bonds with the hinge region of protein kinases. Many kinase inhibitors feature a substituted indazole core. The 6-methoxy group can provide additional interactions or modulate solubility and cell permeability, making this compound a valuable starting point for inhibitor libraries.
-
Bioisostere for Indole and Phenol: Indazoles are often used as bioisosteres for indoles or phenols. 6-methoxy-1-methyl-1H-indazole can mimic the structure of N-methyl-6-methoxyindole, but with an additional hydrogen bond acceptor (N2) that can improve target affinity and alter physicochemical properties.
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Patented Scaffolds: While specific drugs containing this exact molecule may not be on the market, numerous patents cite closely related substituted indazoles for a range of therapeutic uses, including as modulators for IRAK4 and in compounds for blocking the reuptake of norepinephrine, dopamine, and serotonin.[12]
Safety and Handling
While a specific safety data sheet (SDS) for 6-methoxy-1-methyl-1H-indazole is not widely available, hazard information can be extrapolated from related indazole compounds.[6][13]
-
Hazard Classification (Predicted):
-
Recommended Handling Procedures:
-
Handle in a well-ventilated area or a chemical fume hood.[14]
-
Avoid breathing dust, fumes, or vapors.[15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16]
-
Wash hands thoroughly after handling.[16]
-
Store in a tightly sealed container in a cool, dry place.
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Conclusion
6-methoxy-1-methyl-1H-indazole is a heterocyclic compound of significant interest to the scientific and pharmaceutical research communities. Its defined structure, which resolves the tautomeric ambiguity of its parent, combined with the electronic influence of the methoxy group, makes it a predictable and versatile building block. A clear understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the rational design of novel small-molecule therapeutics, particularly in the realm of kinase inhibition and central nervous system disorders. Continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of modern drug discovery.
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